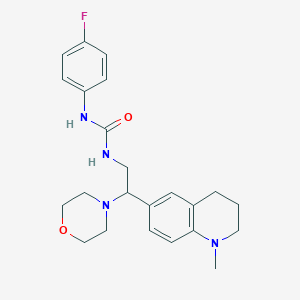
1-(4-Fluorophenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Qing-Zhong Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives, including compounds with morpholine moieties, which exhibited significant antibacterial and antifungal activities. Particularly, compounds with fluoro substituents on the phenyl ring showed potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010).
Antiproliferative Effects Against Cancer Cells
I. Perković et al. (2016) developed novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for their antiproliferative activity in vitro against eight cancer cell lines, demonstrating potent activity, especially against the breast carcinoma MCF-7 cell line. The study identified p-fluoro derivative as a promising compound for breast carcinoma drug development due to its high activity and selectivity (I. Perković et al., 2016).
Cardiac Myosin Activation for Heart Failure Treatment
A study by M. Manickam et al. (2017) synthesized a series of flexible urea derivatives as selective cardiac myosin ATPase activators. These compounds showed significant in vitro and in vivo activity, suggesting potential for development as new cardiac myosin activators for treating systolic heart failure (M. Manickam et al., 2017).
Antimicrobial Activity
B. Selvakumar et al. (2018) synthesized a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, exhibiting significant antiviral activity against an avian paramyxo virus (AMPV-1), suggesting potential for development as antiviral agents (B. Selvakumar et al., 2018).
DNA Binding for Anticancer Research
A. Garofalo et al. (2010) prepared new N-alkylanilinoquinazoline derivatives, investigating their potential as DNA intercalating agents for cancer treatment. Their experiments with compounds such as N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus indicated efficient pharmacophore to trigger binding to DNA via an intercalative process, highlighting the potential in anticancer drug development (A. Garofalo et al., 2010).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-27-10-2-3-17-15-18(4-9-21(17)27)22(28-11-13-30-14-12-28)16-25-23(29)26-20-7-5-19(24)6-8-20/h4-9,15,22H,2-3,10-14,16H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNVBNCBJAKENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
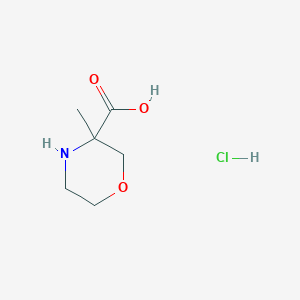
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
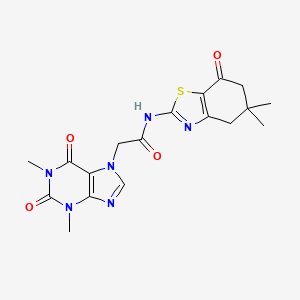
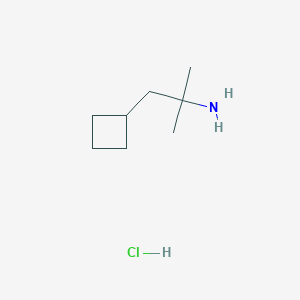
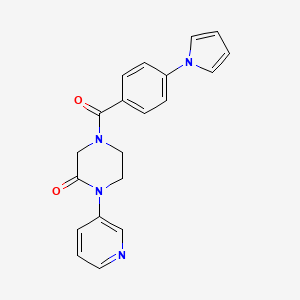
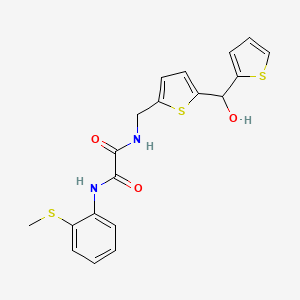
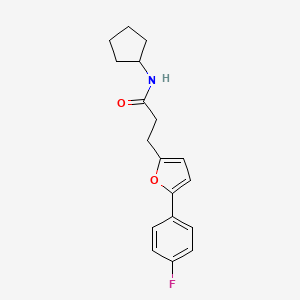
![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)
